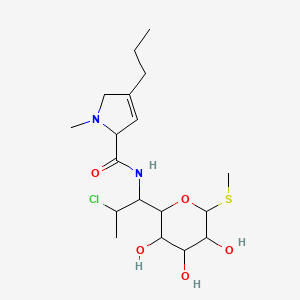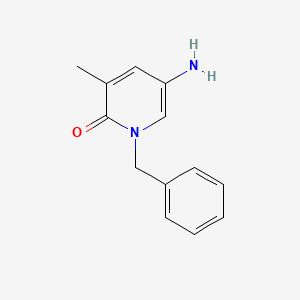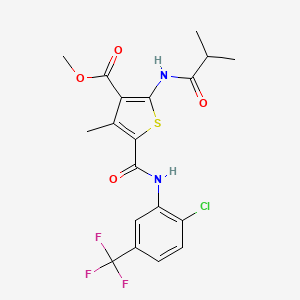
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 3,4-dimethoxyphenylethanol and is characterized by the presence of a bromine atom attached to the ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol can be synthesized through the bromination of 3,4-dimethoxyphenylethanol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 3,4-dimethoxyphenylethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-(3,4-dimethoxyphenyl)ethanol derivatives.
Oxidation: Formation of 3,4-dimethoxyphenylacetaldehyde or 3,4-dimethoxyphenylacetic acid.
Reduction: Formation of 3,4-dimethoxyphenylethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenyl derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the methoxy groups on the phenyl ring contribute to its reactivity and binding affinity. The compound can act as an agonist or antagonist at various receptors, influencing biochemical pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains a carbonyl group instead of the hydroxyl group, leading to different reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with different functional groups and biological activity.
Uniqueness
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C10H13BrO3 |
|---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
2-bromo-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3 |
InChI-Schlüssel |
VAXOJZZUVFJONX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CBr)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)

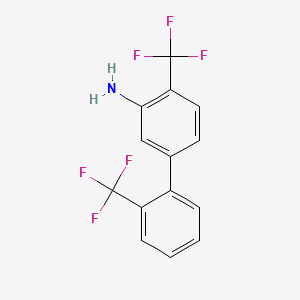
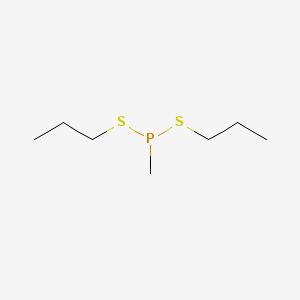
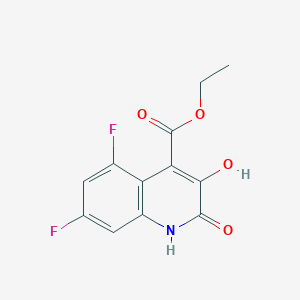
![3-Chloroimidazo[1,5-a]pyrimidine](/img/structure/B12078128.png)
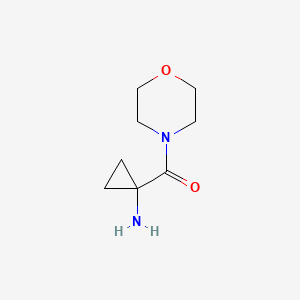
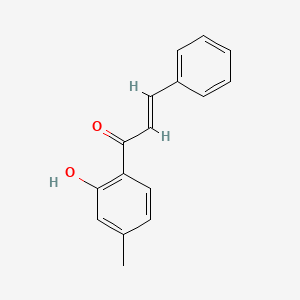
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
